2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
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Overview
Description
2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C12H13F3N2O3S This compound is known for its unique structural features, which include a trifluoromethyl group, a pyrrolidinylsulfonyl group, and a phenylacetamide moiety
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Trifluoroacetamide Moiety: The trifluoroacetamide group can be introduced by reacting trifluoroacetic anhydride with an appropriate amine.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of a pyrrolidine derivative using a sulfonyl chloride reagent.
Coupling with Phenylacetamide: The final step involves coupling the intermediate products to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidinylsulfonyl group may interact with enzymes or receptors, modulating their activity. The phenylacetamide moiety can contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide include:
2,2,2-trifluoro-N-phenylacetamide: This compound lacks the pyrrolidinylsulfonyl group, making it less versatile in certain applications.
2,2,2-trifluoro-N-[2-methoxy-4-(3-pyridinyloxy)phenyl]acetamide: This compound has a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C12H13F3N2O3S |
---|---|
Molecular Weight |
322.31 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C12H13F3N2O3S/c13-12(14,15)11(18)16-9-3-5-10(6-4-9)21(19,20)17-7-1-2-8-17/h3-6H,1-2,7-8H2,(H,16,18) |
InChI Key |
NQTNMOAJGQXBRO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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